molecular formula C17H14N2O3S B5822590 N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B5822590
M. Wt: 326.4 g/mol
InChI Key: AWCSQLYXCHXFBB-UHFFFAOYSA-N
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Description

N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, commonly known as Mecarbinate, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Mecarbinate is a benzofuran derivative and is known for its unique chemical properties, which make it an ideal candidate for various scientific studies.

Mechanism of Action

The mechanism of action of Mecarbinate is not fully understood. However, studies have shown that Mecarbinate induces apoptosis in cancer cells by activating the caspase cascade. Mecarbinate has also been found to inhibit the NF-κB signaling pathway, which is known to play a critical role in cancer development and progression.
Biochemical and Physiological Effects
Mecarbinate has been found to have several biochemical and physiological effects. Studies have shown that Mecarbinate can inhibit the production of reactive oxygen species (ROS) and prevent oxidative stress-induced damage to cells. Furthermore, Mecarbinate has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

Mecarbinate has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. Furthermore, Mecarbinate has been found to have low toxicity and does not have any significant side effects. However, one of the limitations of Mecarbinate is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for the study of Mecarbinate. One of the areas that require further investigation is the mechanism of action of Mecarbinate. Understanding the mechanism of action of Mecarbinate will help in the development of more effective treatments for cancer and other diseases. Furthermore, studies can be conducted to investigate the potential applications of Mecarbinate in other areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, Mecarbinate is a promising compound that has several potential applications in various fields of scientific research. Its unique chemical properties make it an ideal candidate for various studies, particularly in the field of cancer research. While there are still many unanswered questions regarding the mechanism of action of Mecarbinate, its potential applications make it an exciting area of research for the future.

Synthesis Methods

Mecarbinate can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-bromo-1-benzofuran to yield the final product, Mecarbinate.

Scientific Research Applications

Mecarbinate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Mecarbinate is in the field of cancer research. Studies have shown that Mecarbinate has potent anticancer properties and can induce apoptosis in cancer cells. Furthermore, Mecarbinate has also been found to inhibit the growth of cancer cells and prevent metastasis.

Properties

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-21-13-8-6-12(7-9-13)18-17(23)19-16(20)15-10-11-4-2-3-5-14(11)22-15/h2-10H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCSQLYXCHXFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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